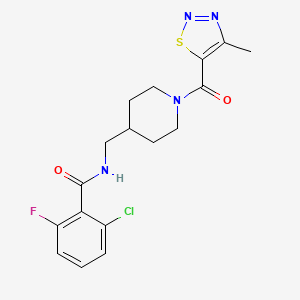![molecular formula C6H4F2N6O2S B2958594 5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946822-00-9](/img/structure/B2958594.png)
5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a compound that has garnered significant interest in the fields of chemistry and pharmacology due to its unique structural features and potential applications. The compound consists of a pyrazole ring substituted with a difluoromethyl group and a nitro group, linked to a thiadiazole ring via an amine group. This combination of functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid. This reaction leads to the formation of the desired pyrazole-thiadiazole compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of high-throughput screening methods can optimize reaction conditions and identify the most efficient catalysts and reagents for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form corresponding difluoromethylated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group and the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines and thiols for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetic acid.
Major Products
The major products formed from these reactions include difluoromethylated amines, substituted thiadiazoles, and various pyrazole derivatives. These products can have diverse applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a potential lead compound for drug discovery and development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites and preventing substrate binding . This inhibition can disrupt cellular respiration and energy production, leading to the death of microbial or fungal cells.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and thiadiazoles, such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 5-Difluoromethylpyrazolo[1,5-a]pyrimidines
- Pydiflumetofen
Uniqueness
What sets 5-[1-(Difluoromethyl)-3-nitro-1h-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both a difluoromethyl group and a nitro group on the pyrazole ring, along with the thiadiazole moiety, allows for a broader range of chemical reactivity and biological activity.
Propiedades
IUPAC Name |
5-[2-(difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N6O2S/c7-5(8)13-2(1-3(12-13)14(15)16)4-10-11-6(9)17-4/h1,5H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYRRMCDAFSNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])C(F)F)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2958514.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate](/img/structure/B2958516.png)
![Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate](/img/structure/B2958519.png)

![3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2958521.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2958523.png)
![4-[4-(benzenesulfonyl)butanoyl]-3-methylpiperazin-2-one](/img/structure/B2958524.png)

![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride](/img/structure/B2958526.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2958528.png)
![2-chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B2958529.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2958532.png)


